N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea
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Overview
Description
N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features two aromatic rings, one substituted with fluorine atoms and the other with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2-ethylphenyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
2,4-difluoroaniline+2-ethylphenyl isocyanate→N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea
The reaction is typically catalyzed by a base such as triethylamine, which helps in the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea would involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: can be compared with other similar compounds, such as:
- N-(2,4-difluorophenyl)-N’-(2-methylphenyl)urea
- N-(2,4-difluorophenyl)-N’-(2-propylphenyl)urea
- N-(2,4-difluorophenyl)-N’-(2-isopropylphenyl)urea
These compounds share a similar core structure but differ in the substituents on the aromatic ringsN-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea is unique due to the specific combination of fluorine and ethyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-2-10-5-3-4-6-13(10)18-15(20)19-14-8-7-11(16)9-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODDHZDFQQXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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